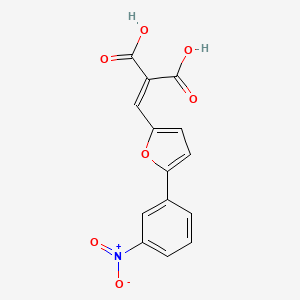

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, there are related studies on the synthesis of similar compounds. For instance, a method for synthesizing derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde has been proposed . This involves a structural modification of the compound to corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Wissenschaftliche Forschungsanwendungen

Anti-Leishmanial Activity

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid and its derivatives have been studied for their potential as anti-leishmanial agents. A study demonstrated the synthesis and characterization of nitroaromatic compounds related to this compound, highlighting their ability to inhibit the growth of Leishmania infantum. This suggests potential veterinary applications for these compounds as anti-leishmanial drugs (Dias et al., 2015).

Antimicrobial and Antibacterial Activities

Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, a study produced a new carboxylic acid derivative and tested its in vitro antimicrobial activity against various fungi and bacteria, demonstrating significant biocide activity (Dias et al., 2015). Another study synthesized a series of compounds bearing furan and pyrazole scaffolds for evaluation of their antibacterial properties, comparing them with the standard drug Nitrofurantoin (Hassan et al., 2020).

Corrosion Inhibition

Derivatives of this compound have been assessed for their corrosion protection capacity on carbon steel in acidic solutions. This research revealed the compounds' potential as corrosion inhibitors, with their efficiency influenced by the conversion of functional groups in corrosive mediums (Palayoor et al., 2017).

Chemical Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of compounds related to this compound. One such study describes the preparation and structural analysis of fluorinated ester derivatives, contributing to the understanding of the chemical and physical properties of these compounds (Mori et al., 2022).

Antioxidant Activity

Research has also been conducted to evaluate the antioxidant activities of compounds structurally similar to this compound. For example, a study synthesized various Schiff bases and azetidione derivatives and assessed their antioxidant properties, indicating potential in this area (Devi et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds, such as furan-based inhibitors, have been found to target the salicylate synthase mbti from mycobacterium tuberculosis .

Mode of Action

Without specific information on “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, it’s difficult to describe its exact mode of action. Furan-based compounds generally interact with their targets by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

Furan-based compounds have been found to interfere with iron homeostasis in mycobacterium tuberculosis .

Result of Action

Furan-based compounds have shown antimycobacterial activity, suggesting they could have a potential role in combating bacterial infections .

Eigenschaften

IUPAC Name |

2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKDAVMLCNIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)

![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)